Structure Elucidation of (2-Amino-phenyl)-pyridin-4-yl-methanone: A Comprehensive Analytical Guide
Structure Elucidation of (2-Amino-phenyl)-pyridin-4-yl-methanone: A Comprehensive Analytical Guide
Executive Summary
(2-Aminophenyl)(pyridin-4-yl)methanone (CAS: 91973-39-6) is a highly valued diaryl ketone intermediate in medicinal chemistry, serving as a foundational building block for the synthesis of nitrogen-containing heterocycles such as benzodiazepines, quinolines, and acridines. The structural elucidation of this molecule requires a rigorous, multi-modal spectroscopic approach to unambiguously confirm the connectivity between the electron-rich aniline ring, the electron-deficient pyridine ring, and the bridging quaternary carbonyl group.
This whitepaper outlines the theoretical framework, causality of analytical choices, and self-validating experimental protocols required to definitively characterize this compound using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework & Causality of Analytical Choices
The elucidation of diaryl methanones demands a strategic sequence of analytical techniques, each chosen to answer a specific structural question:
-
HRMS (Exact Mass & Formula): Before connectivity can be established, the elemental composition must be proven. HRMS provides the exact mass, confirming the molecular formula C12H10N2O and ruling out synthetic byproducts (e.g., unreacted starting materials or over-oxidized species)[1].
-
FT-IR (Functional Group Verification): While NMR provides the carbon-hydrogen framework, FT-IR is uniquely sensitive to the dipole changes of specific functional groups. It is deployed to confirm the presence of the primary amine (N-H stretching) and the highly conjugated diaryl ketone (C=O stretching)[2][3].
-
1D NMR (Chemical Environments): ¹H and ¹³C NMR identify the distinct spin systems. The pyridine-4-yl moiety presents a characteristic AA'BB' system, heavily deshielded by the electronegative nitrogen[4]. The aniline ring presents an asymmetric 4-spin system.
-
2D NMR (Framework Connectivity): The central challenge in elucidating diaryl ketones is the quaternary carbonyl carbon, which acts as an "NMR roadblock" for standard through-bond proton couplings (COSY). Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is the causal linchpin of this workflow. Only through long-range 3JCH couplings from the protons of both aromatic rings to the central carbonyl carbon can the entire molecular framework be definitively bridged[1].
Fig 1: Multi-modal spectroscopic workflow for structural elucidation.
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), every protocol must include internal validation mechanisms to prevent false positives or instrumental artifacts.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
-
Self-Validation Step: Prior to sample injection, infuse a sodium formate calibration solution. Verify that the mass accuracy of the instrument is <5 ppm.
-
Acquisition: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.
-
Data Processing: Extract the [M+H]+ peak. The experimental exact mass must be compared against the theoretical isotopic pattern to confirm the presence of exactly 12 carbons, 10 hydrogens, 2 nitrogens, and 1 oxygen.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Self-Validation Step: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background air scan to ensure a perfectly flat baseline without residual organic contaminants.
-
Acquisition: Place 2-3 mg of the neat solid onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Analysis: Identify the asymmetric and symmetric N-H stretches (~3480 and 3320 cm⁻¹) and the conjugated C=O stretch (~1630 cm⁻¹)[2].
Protocol 3: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Step: Calibrate the chemical shift axis precisely to the internal TMS standard ( δ 0.00 ppm) and verify the residual solvent peak ( CHCl3 at δ 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Acquisition:
-
¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.
-
¹³C NMR: 100 MHz, 1024 scans, D1 of 2 seconds.
-
2D HMBC: Optimized for long-range couplings ( nJCH=8 Hz).
-
-
Validation Check: Following the lengthy 2D acquisitions, re-run a rapid 1-scan ¹H NMR to ensure the sample did not degrade during the experiment.
Data Presentation & Structural Interpretation
The analytical data is summarized in the tables below, reflecting the expected spectroscopic profile of aminobenzophenone and pyridine-4-yl derivatives[2][3][4].
Table 1: Quantitative HRMS and FT-IR Spectral Data
| Analytical Technique | Target Parameter | Theoretical / Expected Value | Structural Significance |
| HRMS (ESI+) | [M+H]+ Exact Mass | 199.0866 m/z | Confirms C12H10N2O formula. |
| HRMS (ESI+) | Mass Accuracy | <5.0 ppm error | Validates elemental composition. |
| FT-IR (ATR) | N-H Stretch (Asym/Sym) | ~3450 / ~3320 cm⁻¹ | Confirms primary amine on the aniline ring. |
| FT-IR (ATR) | C=O Stretch | ~1630 - 1650 cm⁻¹ | Confirms highly conjugated diaryl ketone. |
| FT-IR (ATR) | C=C / C=N Stretch | ~1590 / ~1550 cm⁻¹ | Aromatic ring skeletal vibrations. |
Table 2: 1D and 2D NMR Assignments (400 MHz, CDCl3 )
| Position | ¹H Chemical Shift ( δ , ppm) & Multiplicity | ¹³C Chemical Shift ( δ , ppm) | Key HMBC Correlations ( 2J,3J ) |
| C=O | - | ~197.0 | - |
| Aniline NH₂ | ~6.20 (br s, 2H) | - | C-1, C-2, C-3 |
| Aniline C-1 | - | ~118.0 | - |
| Aniline C-2 | - | ~151.0 | - |
| Aniline C-3 | ~6.75 (d, J=8.0 Hz, 1H) | ~117.0 | C-1, C-2, C-5 |
| Aniline C-4 | ~7.30 (t, J=8.0 Hz, 1H) | ~134.0 | C-2, C-6 |
| Aniline C-5 | ~6.65 (t, J=8.0 Hz, 1H) | ~115.0 | C-1, C-3 |
| Aniline C-6 | ~7.45 (d, J=8.0 Hz, 1H) | ~133.0 | C=O , C-2, C-4 |
| Pyridine C-4' | - | ~145.0 | - |
| Pyridine C-3'/5' | ~7.55 (d, J=6.0 Hz, 2H) | ~122.0 | C=O , C-4', C-2'/6' |
| Pyridine C-2'/6' | ~8.80 (d, J=6.0 Hz, 2H) | ~150.0 | C-4', C-3'/5' |
Structural Logic & Connectivity Visualizations
The ultimate proof of structure relies on bridging the two isolated spin systems. The ¹H NMR spectrum clearly shows the pyridine ring (two doublets at ~8.80 and ~7.55 ppm) and the ortho-substituted aniline ring. However, without HMBC, these could theoretically be two unlinked fragments.
The 3J HMBC correlations from Aniline H-6 ( δ ~7.45) and Pyridine H-3'/5' ( δ ~7.55) to the same highly deshielded quaternary carbon ( δ ~197.0) unequivocally prove the diaryl methanone architecture.
Fig 2: Key ³J HMBC correlations establishing the diaryl methanone bridge.
Conclusion
The comprehensive structure elucidation of (2-Aminophenyl)(pyridin-4-yl)methanone relies on a causally linked cascade of analytical techniques. HRMS establishes the foundational formula, FT-IR confirms the reactive functional groups, and 1D NMR maps the isolated aromatic systems. Ultimately, it is the strategic application of 2D HMBC NMR that bridges the quaternary carbonyl gap, providing an unambiguous, self-validating proof of the molecule's complete connectivity.
References
-
Arabian Journal of Chemistry. "Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives." Arabian Journal of Chemistry, 2011.[3] URL:[Link]
-
Earth Sciences Research Group. "Isolation and Characterization of Flavonol-Rich Fractions... Structural Confirmation." ESRG, 2024.[1] URL:[Link]
-
US Patent Office. "Pyridine derivatives." US9371316B2, 2008.[4] URL:
